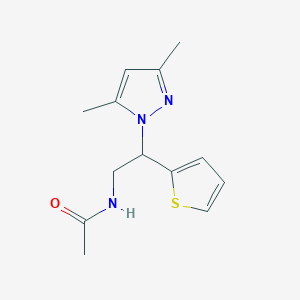

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide

Description

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide (CAS: 2034268-92-1; molecular formula: C₁₉H₂₀ClN₃OS) is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a thiophene ring, and an acetamide side chain .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-9-7-10(2)16(15-9)12(8-14-11(3)17)13-5-4-6-18-13/h4-7,12H,8H2,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKULNPYSIGHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C)C2=CC=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common route includes:

Formation of the pyrazole ring: Starting with a diketone and hydrazine hydrate, the pyrazole ring is formed through a cyclization reaction.

Substitution with methyl groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the thiophene ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.

Formation of the acetamide group: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the acetamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide exhibit promising antitumor properties. For instance, derivatives containing pyrazole and thiophene moieties have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain analogs showed enhanced activity against L1210 leukemia cells, suggesting their potential as chemotherapeutic agents .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter receptors has been investigated, particularly its interaction with the N-methyl-D-aspartate receptor (NMDAR). Positive allosteric modulators derived from similar structures have shown efficacy in enhancing synaptic transmission in the central nervous system, which could lead to advancements in treating neurodegenerative diseases .

Agricultural Applications

Pesticidal Properties

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide has been explored for its potential as a pesticide. Compounds with thiophene and pyrazole structures are known for their effectiveness against various agricultural pests. Preliminary studies suggest that derivatives can inhibit the growth of harmful fungi and insects, providing a basis for developing new agrochemicals .

Materials Science

Polymer Chemistry

In materials science, the incorporation of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide into polymer matrices has been studied for improving thermal stability and mechanical properties. The compound's unique structure allows it to act as a functional additive in polymers, enhancing their performance in various applications including coatings and composites .

- Antitumor Evaluation : A study conducted on pyrazole derivatives demonstrated that specific modifications to the structure of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide resulted in increased cytotoxicity against cancer cell lines compared to the parent compound .

- Neuropharmacology Research : Investigations into the neuroprotective effects of similar compounds revealed that they can significantly enhance synaptic transmission through allosteric modulation of glutamate receptors, potentially leading to new treatments for CNS disorders .

- Agricultural Trials : Field trials using formulations containing thiophene-pyrazole derivatives showed a marked reduction in pest populations and increased crop yields compared to untreated controls, highlighting their efficacy as novel pesticides .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Pyrazole-Imidazole Hybrids ()

Compounds such as N-(4-Chloro-2-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide (7c) and 7d–7f share the pyrazole-acetamide backbone but incorporate imidazole and aryl substituents (e.g., chlorophenyl, dichlorophenyl). Key differences include:

Difluoromethyl-Substituted Pyrazole Derivatives ()

The compound 189 in features 3,5-bis(difluoromethyl)pyrazole and a complex indazole-pyridine-acetamide structure. Fluorination enhances metabolic stability and bioavailability compared to the target compound’s methyl groups . However, the bulkier substituents may reduce solubility, a critical factor in pharmacokinetics.

Thiadiazole-Containing Analogues ()

Examples include AR-5 and AR-6 , which integrate 1,3,4-thiadiazole rings with pyrazole and acetamide groups. These compounds display distinct IR peaks (e.g., 1670 cm⁻¹ for amide C=O in AR-5) and melting points (198–212°C), reflecting stronger intermolecular forces from thiadiazole’s polarity . In contrast, the target compound’s thiophene moiety may confer better π-π stacking interactions.

Simple Acetamide Derivatives ()

N-(Thiazol-2-yl)acetamide lacks pyrazole and thiophene but shares the acetamide group. Its anti-inflammatory and analgesic activities highlight the pharmacophore role of the acetamide moiety . The target compound’s additional heterocycles likely broaden its biological target range.

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis may face hurdles similar to those in and , such as optimizing coupling reactions to improve yields .

- Spectral Analysis : The pyrazole protons in the target compound are expected to resonate near δ 2.5–3.0 ppm in ¹H NMR, consistent with methyl-substituted pyrazoles in 7c and 7d .

- Biological Potential: While direct data are lacking, structural analogs like 7d (antimicrobial) and N-(Thiazol-2-yl)acetamide (anti-inflammatory) suggest the target compound could exhibit dual activity .

- Crystallographic Insights : Hydrogen-bonding patterns (Etter’s graph-set analysis) in pyrazole derivatives influence solubility and stability, as seen in thiadiazole compounds .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse sources.

Chemical Structure and Synthesis

The compound features a unique combination of a pyrazole ring and a thiophene ring, which contribute to its biological properties. The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : This is achieved through condensation reactions involving hydrazine and appropriate diketones.

- Introduction of the Thiophene Ring : Cross-coupling reactions using thiophene derivatives are employed.

- Acetamide Formation : The final step involves the reaction of the intermediate with acetic anhydride or acetic acid.

The biological activity of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or infections.

- Receptor Modulation : It may interact with receptors in the central nervous system, influencing neurotransmitter activity and providing neuroprotective effects.

The presence of the pyrazole and thiophene rings allows for π-π stacking interactions and hydrophobic interactions, enhancing binding affinity to biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of compounds related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide:

| Compound | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| 6a | Mycobacterium tuberculosis | 1.35 | |

| 6e | Mycobacterium tuberculosis | 1.75 | |

| 7e | Mycobacterium tuberculosis | 2.18 |

These derivatives exhibited significant inhibitory concentrations against Mycobacterium tuberculosis, indicating potential as anti-tubercular agents.

Cytotoxicity Studies

In cytotoxicity evaluations on human embryonic kidney cells (HEK-293), several derivatives showed low toxicity, suggesting a favorable safety profile for further development:

Case Studies and Research Findings

Recent research has highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : Compounds with similar structures have shown promise as anticancer agents by inducing apoptosis in cancer cells through various pathways. A study demonstrated that pyrazole derivatives could inhibit cell proliferation in several cancer lines by modulating signaling pathways associated with cell survival and apoptosis.

- Neurological Effects : The compound's ability to cross the blood-brain barrier allows for exploration in neurodegenerative diseases. Studies suggest that it may exert neuroprotective effects by reducing oxidative stress and inflammation.

Q & A

Basic: What synthetic methodologies are commonly employed for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrazole-thiophene core via nucleophilic substitution or cyclocondensation.

- Step 2: Introduction of the acetamide group through acylation or coupling reactions.

Key reaction parameters include: - Temperature: Controlled heating (60–100°C) to avoid side reactions and ensure regioselectivity.

- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysts: Use of bases like triethylamine or DMAP to facilitate acylation .

Yield optimization relies on monitoring reaction progress via TLC and iterative purification via column chromatography .

Basic: What spectroscopic and analytical techniques validate the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Confirms connectivity of the pyrazole, thiophene, and acetamide groups. For example, the pyrazole protons appear as singlets (δ 2.2–2.5 ppm for methyl groups), while thiophene protons show distinct aromatic splitting (δ 6.8–7.4 ppm) .

- IR Spectroscopy: Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for amide, C=O at ~1680 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Advanced: How does molecular electrostatic potential (MEP) analysis explain the compound’s reactivity toward electrophiles?

Methodological Answer:

- Computational Workflow:

- Geometry Optimization: Use DFT (e.g., B3LYP/6-31G*) to optimize the structure.

- MEP Mapping: Identify regions of high electron density (negative potential) susceptible to electrophilic attack.

- Key Findings:

- The thiophene sulfur and pyrazole nitrogen atoms exhibit high electron density, making them reactive toward electrophiles like nitrating agents or halogens .

- Steric hindrance from the 3,5-dimethyl groups on pyrazole may direct electrophiles to the less hindered thiophene ring .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

Methodological Answer:

- Experimental Design Adjustments:

- Data Reconciliation:

- Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC50 values may arise from using adherent vs. suspension cells .

Advanced: How can molecular docking and dynamics simulations predict interactions with biological targets?

Methodological Answer:

- Docking Protocol:

- Target Selection: Prioritize receptors linked to pyrazole/thiophene bioactivity (e.g., kinases, COX-2).

- Grid Generation: Define active sites using co-crystallized ligands (PDB sources).

- Scoring Functions: Use AutoDock Vina or Glide to rank binding poses.

- MD Simulations:

- Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability.

- Analyze hydrogen bonding, hydrophobic contacts, and RMSD values.

- Case Study: Docking predicts strong interaction with the ATP-binding pocket of EGFR due to π-π stacking between thiophene and tyrosine residues .

Advanced: What crystallographic methods determine the solid-state structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD):

- Crystal Growth: Optimize via vapor diffusion (e.g., ethanol/water mixtures).

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement: SHELXL for structure solution; analyze hydrogen-bonding networks (e.g., N-H···O interactions) to understand packing motifs .

- Challenges: Low crystal symmetry (e.g., monoclinic systems) may require iterative refinement to resolve disorder in the ethylacetamide chain .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the acetamide group in acidic/basic conditions.

- Stability Protocols:

Advanced: How does substituent variation (e.g., methyl vs. methoxy groups) impact bioactivity?

Methodological Answer:

- SAR Studies:

- Library Synthesis: Prepare analogs via substituent swapping (e.g., 3-methoxy instead of 3,5-dimethyl pyrazole).

- Bioassays: Test against standardized models (e.g., LPS-induced inflammation in RAW 264.7 cells).

- Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.